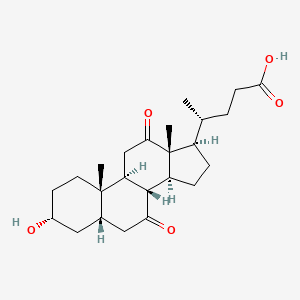

3-羟基-7,12-二酮胆酸

描述

Synthesis Analysis

The synthesis of 3-Hydroxy-7,12-diketocholanoic acid derivatives involves protecting the 3-keto group and subsequent reduction of the corresponding 7- and 12-oxo functionalities. For instance, 7 alpha-, 12 alpha-, 12 beta-Hydroxy, and 7 alpha,12 alpha- and 7 alpha,12 beta-dihydroxy-3-ketocholanoic acids were prepared through these methods, demonstrating the flexibility in modifying the hydroxy and keto groups on the cholanoic acid backbone (Fantin et al., 1993).

Molecular Structure Analysis

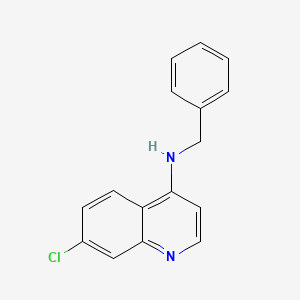

The molecular structure of 3-Hydroxy-7,12-diketocholanoic acid and its derivatives is characterized by the presence of hydroxy and keto groups, which influence its chemical behavior and interactions. Techniques such as nuclear magnetic resonance spectroscopy (NMR) have been instrumental in elucidating the structure of bile acids, offering insights into the stereochemistry and functional group orientation of these molecules (Waterhous et al., 1985).

Chemical Reactions and Properties

3-Hydroxy-7,12-diketocholanoic acid undergoes a variety of chemical reactions, including reduction, oxidation, and conjugation processes, which modify its structure and function. These reactions are crucial for the metabolism of bile acids in the human body and for the synthesis of bile acid derivatives with potential pharmaceutical applications. For instance, enzymatic transformations can selectively produce derivatives like 12-ketoursodeoxycholic acid through consecutive enzymatic steps, demonstrating the specificity and efficiency of biocatalysis in generating complex bile acid structures (Bovara et al., 1996).

科学研究应用

合成和代谢

合成技术:Fantin等人(1993年)描述了各种羟基和二羟基-3-酮胆酸酸的合成,包括3,12-二酮-7α-羟基-胆酸酸,展示了生产这些化合物所涉及的方法学(Fantin等人,1993年)。

代谢途径和效应:Soloway等人(1973年)研究了脱氢胆酸酸的代谢,这是一种相关化合物,在人体中,确定了其主要代谢物为脱氢胆酸酸的部分或完全还原衍生物。这项研究提供了关于类似化合物的代谢途径和潜在效应的见解,包括3-羟基-7,12-二酮胆酸酸(Soloway et al., 1973)。

亚细胞定位和酶活性

脑中的酶活性:Martin和Nicholas(1973年)探讨了大鼠脑中3α-羟基类固醇脱氢酶的亚细胞定位,研究了其与各种胆酸酸衍生物的活性,其中可能包括3-羟基-7,12-二酮胆酸酸。这类研究对于理解酶在脑类固醇代谢中的作用至关重要(Martin & Nicholas, 1973)。

肝微粒体代谢:Deo和Bandiera(2009年)研究了人类肝微粒体对石胆酸的生物转化,确定了几种代谢物,包括3-酮胆酸酸。这项研究提供了关于胆酸的肝微粒体代谢的见解,有助于理解3-羟基-7,12-二酮胆酸酸的代谢命运(Deo & Bandiera, 2009)。

生理和药理方面

生理意义:Yoneda等人(1989年)研究了人体中脱氢胆酸酸的代谢,确定了各种代谢物,包括3-α-羟基-7,12-二酮胆酸酸。这些发现突显了这类化合物的生理意义及其潜在的药理学意义(Yoneda et al., 1989)。

肝硬化患者的尿液和粪便排泄:Amuro等人(1981年)分析了肝硬化患者中酮胆酸的排泄,包括3-羟基-7,12-二酮胆酸酸。这项研究提供了关于这些酸在病理条件下的排泄模式的见解,有助于我们理解肝脏功能和疾病(Amuro et al., 1981)。

临界胶束浓度的确定:Poša等人(2007年)确定了胆酸的酮衍生物的临界胶束浓度(CMC)值,包括3-羟基-7,12-二酮胆酸酸。了解这些化合物的CMC值对于它们在制药配方和生物学研究中的潜在应用至关重要(Poša等人,2007年)。

区域和立体选择性还原:Cravotto等人(2006年)描述了通过担子菌生物转化脱氢胆酸酸,产生了产品,包括3-α-羟基-7,12-二酮-5β-胆烷-24-酸。这项研究为选择性还原酮胆酸提供了一条生物途径,这可能适用于3-羟基-7,12-二酮胆酸酸(Cravotto et al., 2006)。

安全和危害

When handling 3-Hydroxy-7,12-diketocholanoic acid, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers The synthesis of 7- and 12-hydroxy- and 7,12-dihydroxy-3-keto-5 beta-cholan acids were prepared in satisfactory yields protecting the 3-keto group as dimethyl ketal and subsequent reduction with sodium borohydride of the corresponding 7- and 12-oxo functionalities .

作用机制

Target of Action

3-Hydroxy-7,12-diketocholanoic acid is a bile acid derivative . The primary targets of this compound are not explicitly mentioned in the available resources. Bile acids typically interact with various receptors and enzymes involved in their synthesis and metabolism.

Biochemical Pathways

3-Hydroxy-7,12-diketocholanoic acid plays a significant role in research focused on the metabolism and function of bile acids . It is particularly useful in studies investigating the complex pathways of bile acid synthesis and degradation .

属性

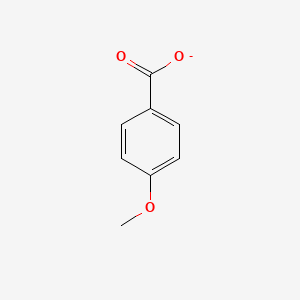

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,22,25H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFJMPFLJJCSTB-FQBQTYDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965969 | |

| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

517-33-9 | |

| Record name | Reductodehydrocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-7,12-diketocholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-7,12-dioxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)